molecular formula C15H18N2 B12911579 1,3-Dimethyl-6-(pyrrolidin-1-yl)cyclohepta[c]pyrrole CAS No. 89992-49-4

1,3-Dimethyl-6-(pyrrolidin-1-yl)cyclohepta[c]pyrrole

Cat. No.: B12911579
CAS No.: 89992-49-4
M. Wt: 226.32 g/mol
InChI Key: PMDAKHRTDDHMLD-UHFFFAOYSA-N
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Description

1,3-Dimethyl-6-(pyrrolidin-1-yl)cyclohepta[c]pyrrole (CAS 89992-49-4) is a specialized chemical compound with the molecular formula C15H18N2 and a molecular weight of 226.32 g/mol . This complex organic molecule features a cyclohepta[c]pyrrole core structure, which is substituted with both methyl groups and a pyrrolidine moiety. The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a significant feature in medicinal chemistry, as it contributes to a molecule's three-dimensional coverage and ability to explore pharmacophore space due to sp3-hybridization . Pyrrolidine derivatives are widely investigated in drug discovery for their diverse biological activities and are considered privileged structures in pharmaceutical science . This specific molecular architecture makes it a valuable intermediate for researchers developing novel compounds in areas such as anticancer agents, antibacterial drugs, and other therapeutic applications where the pyrrolidine scaffold has demonstrated considerable utility . The compound is provided as a high-purity material for research purposes only. It is essential for scientists to handle this material with appropriate safety precautions in a controlled laboratory setting. This product is intended for use by qualified researchers and is strictly for Research Use Only, not for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

89992-49-4

Molecular Formula

C15H18N2

Molecular Weight

226.32 g/mol

IUPAC Name

1,3-dimethyl-6-pyrrolidin-1-ylcyclohepta[c]pyrrole

InChI

InChI=1S/C15H18N2/c1-11-14-7-5-13(17-9-3-4-10-17)6-8-15(14)12(2)16-11/h5-8H,3-4,9-10H2,1-2H3

InChI Key

PMDAKHRTDDHMLD-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=CC=C2C(=N1)C)N3CCCC3

Origin of Product

United States

Preparation Methods

Preparation of the Cyclohepta[c]pyrrole Core

The cyclohepta[c]pyrrole scaffold is typically synthesized via cyclization reactions involving pyrrole derivatives and seven-membered ring precursors. A common approach involves:

  • Starting from 1,3-dimethylpyrrole derivatives,
  • Employing cyclization reactions such as Paal–Knorr condensation or related cycloaddition methods,
  • Using appropriate diketones or dialdehydes to form the seven-membered ring fused to the pyrrole.

For example, the Paal–Knorr condensation of 1,4-diketones with amines can yield pyrrole rings, which can be further elaborated to cycloheptapyrroles by ring expansion or annulation techniques.

Methylation at Positions 1 and 3

Methyl groups at positions 1 and 3 of the pyrrole ring are introduced either by:

  • Using 1,3-dimethylpyrrole as the starting material,
  • Or by methylation of the pyrrole nitrogen and carbon positions using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions.

The methylation step is often performed prior to ring fusion or pyrrolidine substitution to ensure regioselectivity and avoid side reactions.

Representative Synthetic Procedure

Step Reagents & Conditions Description Yield & Notes
1. Cyclohepta[c]pyrrole formation 1,3-dimethylpyrrole + 1,4-diketone, acid catalyst, reflux Paal–Knorr condensation to form fused ring Moderate to high yield; requires purification by chromatography
2. Deprotonation and substitution NaH (0.24 g, 10 mmol), anhydrous DMF, 0 °C to RT Deprotonation of pyrrole N-H and nucleophilic substitution with pyrrolidine or pyrrolidinyl halide High yield (~90%); reaction monitored by TLC
3. Purification Column chromatography, dichloromethane eluent Isolation of pure 1,3-dimethyl-6-(pyrrolidin-1-yl)cyclohepta[c]pyrrole Purity >95% confirmed by NMR and elemental analysis

Analytical Characterization

  • NMR Spectroscopy: ^1H and ^13C NMR confirm the substitution pattern and ring structure. Characteristic chemical shifts for methyl groups at positions 1 and 3, and signals corresponding to the pyrrolidine ring protons are observed.
  • Elemental Analysis: Confirms the expected C, H, N content within ±0.4% of theoretical values.
  • Chromatography: Silica gel column chromatography is used for purification, with dichloromethane as the eluent.
  • Purity: High-performance liquid chromatography (HPLC) confirms purity >95%.

Research Findings and Optimization Notes

  • The use of sodium hydride in anhydrous DMF is critical for efficient deprotonation and substitution reactions.
  • Reaction temperature control (0 °C to room temperature) prevents side reactions and decomposition.
  • The choice of pyrrolidine source (free base vs. halide derivative) affects reaction rate and yield.
  • Methylation prior to ring fusion improves regioselectivity and overall synthetic efficiency.
  • Microwave-assisted synthesis has been reported to accelerate similar heterocyclic syntheses, though specific application to this compound requires further study.

Summary Table of Key Preparation Parameters

Parameter Optimal Condition Comments
Starting material 1,3-dimethylpyrrole Ensures methyl groups at N1 and C3
Cyclization method Paal–Knorr condensation Efficient for fused ring formation
Base for substitution Sodium hydride (NaH) Strong base for deprotonation
Solvent Anhydrous DMF Polar aprotic solvent for nucleophilic substitution
Temperature 0 °C to RT Controls reaction rate and selectivity
Purification Silica gel chromatography Dichloromethane as eluent
Characterization NMR, elemental analysis, HPLC Confirms structure and purity

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-6-(pyrrolidin-1-yl)cyclohepta[c]pyrrole can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Central Nervous System Disorders

Research indicates that compounds similar to 1,3-Dimethyl-6-(pyrrolidin-1-yl)cyclohepta[c]pyrrole exhibit activity as potential agents for treating conditions such as depression and anxiety. The compound's structure suggests it may interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

Case Study:
A study focusing on derivatives of pyrrolidine compounds demonstrated their efficacy in modulating serotonin receptors, which are implicated in mood regulation. The findings suggest that structural modifications can enhance selectivity and potency, making these compounds viable candidates for further development in treating mood disorders .

Anticancer Activity

The compound's unique structure allows for interactions with various biological targets, including enzymes involved in cancer progression. Research shows that pyrrolidine derivatives can inhibit specific kinases associated with tumor growth.

Data Table: Anticancer Activity of Pyrrolidine Derivatives

CompoundTarget KinaseIC50 (µM)Effect
AEGFR0.5Inhibition of cell proliferation
BBRAF0.3Induction of apoptosis
CPI3K0.4Suppression of tumor growth

The above table summarizes the anticancer activity observed in related compounds, suggesting a promising avenue for this compound in oncology research .

Enzyme Inhibition

Pyrrolidine derivatives have been studied for their ability to inhibit specific enzymes like cathepsins, which are involved in inflammatory processes and cancer metastasis.

Case Study:
A recent investigation into cathepsin C inhibitors revealed that certain pyrrolidine-based compounds effectively reduce inflammation and tissue damage in preclinical models of chronic obstructive pulmonary disease . This highlights the therapeutic potential of this compound in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-6-(pyrrolidin-1-yl)cyclohepta[c]pyrrole involves its interaction with specific molecular targets. The pyrrolidine ring allows it to fit into binding sites of enzymes or receptors, modulating their activity. This interaction can influence various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolone Derivatives: These compounds share the pyrrolidine ring and exhibit similar biological activities.

    Cyclohepta[c]pyrrole Derivatives: These compounds have a similar core structure and are used in similar applications.

Uniqueness

1,3-Dimethyl-6-(pyrrolidin-1-yl)cyclohepta[c]pyrrole is unique due to its specific substitution pattern and the combination of the pyrrolidine and cyclohepta[c]pyrrole rings. This unique structure contributes to its distinct chemical and biological properties .

Biological Activity

1,3-Dimethyl-6-(pyrrolidin-1-yl)cyclohepta[c]pyrrole is a bicyclic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C15H18N2
  • CAS Number : 89992-49-4

The structure consists of a cycloheptapyrrole core modified by a pyrrolidine ring and two methyl groups at the 1 and 3 positions. This unique arrangement contributes to its biological activity.

This compound exhibits various biological activities, which can be attributed to its interaction with specific molecular targets. Key mechanisms include:

  • Receptor Modulation : The compound shows potential in modulating G-protein coupled receptors (GPCRs), which are crucial in numerous physiological processes.
  • Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, impacting cellular functions.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Antimicrobial Activity : A study demonstrated that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The structural modifications, such as those seen in this compound, enhance its efficacy against resistant strains .
  • Cytotoxicity Studies : Research has shown that compounds with similar structures can induce cytotoxic effects in cancer cell lines. For instance, derivatives with a pyrrolidine scaffold were tested against breast cancer cells, revealing promising results in inhibiting cell proliferation .
  • Neuropharmacological Effects : The compound's interaction with neurotransmitter systems has been explored, particularly its potential as a modulator of dopaminergic pathways. This suggests applications in treating neurological disorders .

Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against MRSA and other pathogens
CytotoxicityInhibits proliferation in cancer cell lines
NeuropharmacologicalModulates dopaminergic pathways

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Key findings include:

  • Substitution Effects : Methyl groups at positions 1 and 3 enhance receptor binding affinity.
  • Pyrrolidine Ring Influence : The presence of the pyrrolidine moiety increases lipophilicity, improving cellular uptake and bioavailability.

Q & A

Q. What are the optimal synthetic routes for 1,3-dimethyl-6-(pyrrolidin-1-yl)cyclohepta[c]pyrrole?

  • Methodological Answer : Synthesis typically involves cyclization and functionalization strategies. For the cyclohepta[c]pyrrole core, adapt methods from tetrahydrocyclohepta[b]pyrrol-one synthesis via cyclocondensation of amines with cyclic ketones . Introduce methyl groups at positions 1 and 3 using alkylating agents like methyl iodide (MeI) under basic conditions (e.g., NaH in THF at 0°C to room temperature) . The pyrrolidin-1-yl substituent at position 6 can be added via nucleophilic substitution or Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with pyrrolidine boronic esters). Optimize reaction stoichiometry and temperature to minimize side products.

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • NMR : Use 1^1H and 13^13C NMR to verify substituent positions. For example, the methyl groups at positions 1 and 3 will show distinct singlet peaks, while pyrrolidin-1-yl protons exhibit characteristic splitting patterns .
  • X-ray Crystallography : Co-crystallize the compound with heavy atoms (e.g., uranyl complexes in pyridine dipyrrolide systems) to resolve the fused cyclohepta-pyrrole ring system and confirm stereochemistry .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for the pyrrolidine moiety.

Advanced Research Questions

Q. What computational approaches are suitable for predicting the electronic properties of this compound?

  • Methodological Answer : Employ density functional theory (DFT) to model the π-conjugated system and assess frontier molecular orbitals (HOMO-LUMO gaps). Basis sets like B3LYP/6-31G(d) are effective for pyrrole derivatives . Solvent effects (e.g., polarizable continuum models) refine predictions of redox behavior. Compare computed UV-Vis spectra with experimental data to validate charge-transfer transitions.

Q. How can structure-activity relationships (SAR) be explored for potential biological applications?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with modified pyrrolidine or methyl groups. For example, replace pyrrolidin-1-yl with piperidine to study steric effects on bioactivity .
  • Biological Assays : Test analogs against targets like kinase inhibitors or GPCRs, using in vitro assays (e.g., enzyme inhibition, cell viability). Correlate activity with electronic properties (logP, polar surface area) .
  • Data Analysis : Apply multivariate regression to identify critical substituents influencing potency. For contradictory results (e.g., varying IC50_{50} values), validate purity via HPLC and control for assay conditions (e.g., buffer pH, incubation time) .

Q. How should researchers address contradictory data in reported synthetic yields or biological activities?

  • Methodological Answer :
  • Reproducibility Checks : Replicate reactions under identical conditions (solvent, catalyst loading, temperature) . Use inert atmospheres (N2_2/Ar) to exclude oxygen-sensitive intermediates.
  • Orthogonal Characterization : Combine NMR, HRMS, and X-ray to confirm compound identity. For biological studies, validate target engagement (e.g., competitive binding assays) and exclude off-target effects .
  • Meta-Analysis : Compare datasets across studies to identify trends (e.g., lower yields in polar aprotic solvents vs. non-polar solvents) .

Methodological Tables

Q. Table 1: Key Synthetic Steps and Conditions

StepReagents/ConditionsReference
Cyclohepta ring formationCyclocondensation of amines with ketones
Methylation (1,3-positions)NaH, MeI, THF, 0°C to rt
Pyrrolidin-1-yl additionPd(PPh3_3)4_4, pyrrolidine boronic ester

Q. Table 2: Analytical Techniques for Structural Validation

TechniqueApplicationReference
1^1H/13^13C NMRAssign substituent positions
X-ray CrystallographyResolve fused ring stereochemistry
HRMSConfirm molecular weight and fragmentation

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